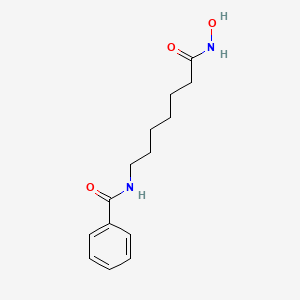
Thiourea, N-methyl-N'-(2-phenylethyl)-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-322 is an intermetallic compound primarily composed of platinum and lanthanum. This compound has garnered significant attention due to its exceptional catalytic properties, particularly in the field of electrocatalysis. The strong electronic interactions between platinum and lanthanum contribute to its enhanced activity and stability, making it a promising candidate for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PT-322 can be synthesized using a novel and facile strategy that involves alloying platinum with lanthanum. The process typically includes the following steps:
Mixing: Platinum and lanthanum precursors are mixed in a specific stoichiometric ratio.
Heating: The mixture is heated to high temperatures (around 1000°C) in an inert atmosphere to facilitate alloy formation.
Cooling: The alloy is then cooled to room temperature to obtain the desired intermetallic compound.
Industrial Production Methods: In industrial settings, PT-322 is produced using advanced techniques such as metal-organic chemical deposition (MOCD). This method involves the deposition of platinum and lanthanum nanoparticles onto a support material, followed by calcination at moderate temperatures (around 350°C) in an inert gas supply .
Analyse Chemischer Reaktionen
Types of Reactions: PT-322 undergoes various chemical reactions, including:
Oxidation: PT-322 can act as a catalyst for the oxygen reduction reaction (ORR), where it facilitates the reduction of oxygen molecules to water.
Reduction: It can also participate in hydrogenation reactions, where it aids in the reduction of organic compounds.
Substitution: PT-322 can undergo substitution reactions where one of its constituent elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen gas (O₂) and hydrogen peroxide (H₂O₂). The reaction typically occurs under acidic or alkaline conditions.
Reduction: Hydrogen gas (H₂) is commonly used as a reducing agent. The reaction is usually carried out at elevated temperatures and pressures.
Substitution: Various metal salts can be used as reagents, and the reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Water (H₂O) is the primary product formed during the oxygen reduction reaction.
Reduction: Reduced organic compounds, such as alkanes or alcohols, are the major products.
Substitution: New intermetallic compounds with different metal compositions are formed.
Wissenschaftliche Forschungsanwendungen
PT-322 has a wide range of scientific research applications, including:
Chemistry: PT-322 is used as a catalyst in various chemical reactions, particularly in electrocatalysis for fuel cells and batteries.
Biology: It is being explored for its potential use in biosensors and bioelectrochemical systems.
Medicine: PT-322 is being investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: PT-322 is used in industrial processes such as hydrogenation, oxidation, and other catalytic reactions
Wirkmechanismus
The mechanism of action of PT-322 involves its ability to facilitate electron transfer reactions. The strong electronic interactions between platinum and lanthanum enhance the compound’s catalytic activity. PT-322 primarily targets molecular oxygen and hydrogen, facilitating their reduction and oxidation, respectively. The compound’s unique electronic structure allows it to efficiently catalyze these reactions, making it highly effective in various applications .
Vergleich Mit ähnlichen Verbindungen
PT-322 can be compared with other platinum-based intermetallic compounds such as:
Platinum-Iron (Pt-Fe) Compounds: These compounds also exhibit excellent catalytic properties but may differ in terms of stability and activity.
Platinum-Cobalt (Pt-Co) Compounds: Similar to PT-322, these compounds are used in electrocatalysis but may have different electronic properties and reaction mechanisms.
Platinum-Nickel (Pt-Ni) Compounds: These compounds are known for their high catalytic activity but may have different applications compared to PT-322
Uniqueness of PT-322: PT-322 stands out due to its exceptional stability and activity, particularly in the oxygen reduction reaction. The strong electronic interactions between platinum and lanthanum contribute to its superior performance, making it a unique and valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
172505-87-2 |
|---|---|
Molekularformel |
C13H15N3S2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1-methyl-3-(2-phenylethyl)-1-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-16(13-15-9-10-18-13)12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,14,17) |
InChI-Schlüssel |
SZLHGPJAYQWUEP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC=CS1)C(=S)NCCC2=CC=CC=C2 |
Andere CAS-Nummern |
172505-87-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



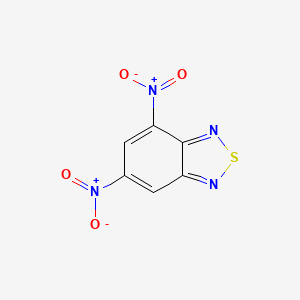
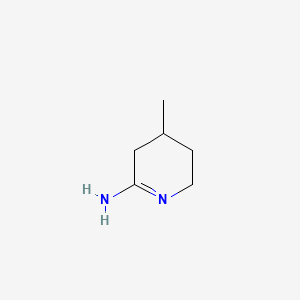
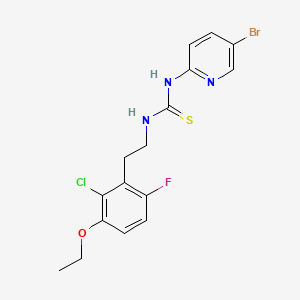

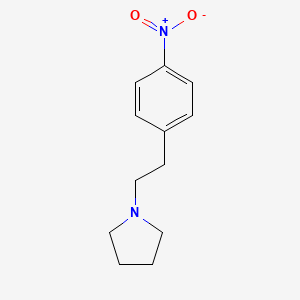
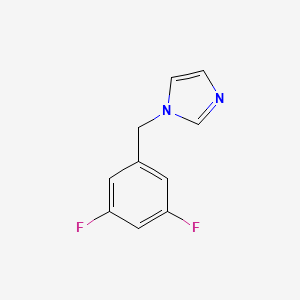
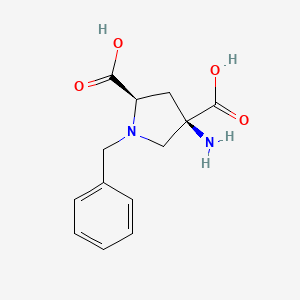
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)


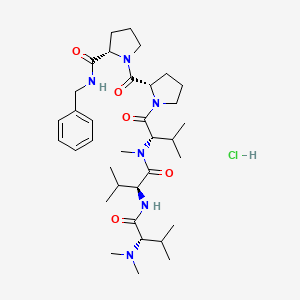
![2-(2-Furanyl)-7-(3-phenylpropyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3062102.png)
